7-Nitrospiro[isochromane-3,4'-piperidin]-1-one
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Overview
Description
7-Nitrospiro[isochroman-3,4 inverted exclamation mark -piperidin]-1-one is a complex organic compound characterized by its unique spiro structure, which includes a nitro group attached to the isochroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitrospiro[isochroman-3,4 inverted exclamation mark -piperidin]-1-one typically involves multi-step organic reactions. One common method includes the nitration of isochroman derivatives followed by cyclization with piperidin-1-one under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters, reducing the production time, and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
7-Nitrospiro[isochroman-3,4 inverted exclamation mark -piperidin]-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted isochroman derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
7-Nitrospiro[isochroman-3,4 inverted exclamation mark -piperidin]-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including photochromic and electrochromic materials.
Mechanism of Action
The mechanism of action of 7-Nitrospiro[isochroman-3,4 inverted exclamation mark -piperidin]-1-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, influencing various biochemical pathways. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to significant biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Nitrospiro[2.3]hexane
- 7-Nitrodispiro[3.0.3.1]nonane
- 1,1-Dinitrocyclopropane
Uniqueness
7-Nitrospiro[isochroman-3,4 inverted exclamation mark -piperidin]-1-one is unique due to its specific spiro structure and the presence of the nitro group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H14N2O4 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
7-nitrospiro[4H-isochromene-3,4'-piperidine]-1-one |
InChI |
InChI=1S/C13H14N2O4/c16-12-11-7-10(15(17)18)2-1-9(11)8-13(19-12)3-5-14-6-4-13/h1-2,7,14H,3-6,8H2 |
InChI Key |
ICCUHXIEARLLSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Origin of Product |
United States |
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